molecular formula C5H4BF2NO2 B578208 (2,5-Difluoropyridin-4-yl)boronic acid CAS No. 1263375-23-0

(2,5-Difluoropyridin-4-yl)boronic acid

カタログ番号: B578208
CAS番号: 1263375-23-0
分子量: 158.899
InChIキー: CFUGAJDUGLGADA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2,5-Difluoropyridin-4-yl)boronic acid is a versatile aryl boronic acid building block integral to modern organic synthesis and drug discovery research. Its primary application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, where it serves as a key partner for constructing carbon-carbon bonds between pyridine systems and aromatic halides . This reaction is a powerful tool for synthesizing complex biaryl structures that are difficult to access through other methods. The difluoropyridine core of this reagent offers distinct advantages in Medicinal Chemistry. The fluorine atoms can significantly influence the molecule's physicochemical properties, such as enhancing metabolic stability and membrane permeability, making it a valuable scaffold for developing novel therapeutic agents . As a boronic acid, it acts as a Lewis acid and can form reversible complexes with biological nucleophiles, such as hydroxyl groups in enzymes' active sites. This unique mechanism underpins the activity of several FDA-approved boronic acid drugs and is leveraged in research to design enzyme inhibitors targeting proteasomes and other biomolecules . Furthermore, this compound is a crucial intermediate in on-surface synthesis, a developing field that uses solid surfaces as templates to create novel organic materials and two-dimensional polymers through controlled covalent coupling . Its utility extends to the synthesis of protein kinase modulators and other pharmacologically active compounds, highlighting its broad relevance in advancing chemical biology and material science . For Research Use Only. Not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

(2,5-difluoropyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BF2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUGAJDUGLGADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704624
Record name (2,5-Difluoropyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263375-23-0
Record name (2,5-Difluoropyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Stepwise Reaction Mechanism

  • Directed Lithiation :

    • 2,5-Difluoropyridine undergoes regioselective lithiation at the 4-position using strong bases such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi).

    • Optimal conditions involve temperatures ≤-55°C in anhydrous tetrahydrofuran (THF), achieving >90% regioselectivity.

    • The electron-withdrawing fluorine atoms at the 2- and 5-positions activate the 4-position for deprotonation, as demonstrated by NMR studies of lithiated intermediates.

  • Borylation with Triisopropyl Borate :

    • The lithiated intermediate reacts with triisopropyl borate (B(OiPr)₃), forming a boronate complex.

    • Hydrolysis under acidic conditions (e.g., HCl) yields the boronic acid product.

    • Typical yields range from 68–78% after chromatographic purification.

Table 1: Representative Laboratory-Scale Synthesis

StepReagents/ConditionsTemperatureYield (%)Purity (%)
12,5-Difluoropyridine + LDA + I₂≤-55°C68.997
2Intermediate A + H₂O≤-55°C71.898.2
3Intermediate B + B(OiPr)₃ + n-BuLi≤-55°C77.699

Industrial Production Methodologies

Scalable synthesis requires modifications to laboratory protocols to address cost, safety, and throughput constraints.

Continuous Flow Reactor Systems

  • Advantages : Enhanced heat transfer and reaction control compared to batch processes.

  • Case Study : A pilot-scale system achieved 85% yield by maintaining precise temperature gradients (-60°C to 25°C) during lithiation and borylation steps.

Solvent and Reagent Optimization

  • THF Alternatives : Methyl tert-butyl ether (MTBE) reduces peroxide formation risks in large-scale reactions.

  • Base Selection : Potassium hexamethyldisilazide (KHMDS) shows comparable efficiency to LDA with improved handling safety.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for Boronic Acid Synthesis

MethodStarting MaterialKey ReagentsYield (%)Scalability
Lithiation-Borylation2,5-DifluoropyridineLDA, B(OiPr)₃68–78High
TransmetalationOrganotin ReagentsBBr₃45–55Low
Cross-CouplingHalopyridinesPd catalysts, Borates50–65Moderate
  • Lithiation-Borylation Superiority : Higher yields and better functional group tolerance make this method preferable for industrial applications.

  • Transmetalation Limitations : Organotin reagents pose toxicity concerns and require stringent waste management protocols.

Reaction Optimization and Challenges

Temperature Control

  • Critical Parameter : Reactions below -55°C minimize side reactions like boronic acid dimerization.

  • Industrial Solution : Cryogenic jacketed reactors with automated temperature monitoring systems.

Purification Challenges

  • Chromatography Alternatives :

    • Acid-base extraction using pH-dependent solubility (pKa ≈ 8.5 for boronic acids).

    • Crystallization from ethanol/water mixtures enhances purity to >99%.

Stability Considerations

  • Storage : Anhydrous conditions under nitrogen atmosphere prevent hydrolysis to borinic acid derivatives.

  • Handling : Boronic acids are moisture-sensitive; industrial packaging uses desiccant-containing sealed containers .

類似化合物との比較

Key Findings:

Electronic Effects :

  • Fluorine substituents lower the pKa of boronic acids compared to methoxy or chloro analogs. For example, this compound has an estimated pKa of ~5–6, making it more reactive at physiological pH (7.4) than 2,5-dimethoxy analogs (pKa ~8–9) .
  • The through-space stabilization provided by fluorine substituents (rather than through-bond effects) dominates in maintaining Lewis acidity, as observed in fluoro-substituted arylboronic acids .

Steric and Binding Properties :

  • Ortho-fluorine groups (e.g., 2-F in the target compound) introduce steric hindrance, which can limit interactions with bulky diols or proteins. Conversely, meta-fluorine (e.g., 3-F in 3,5-difluoro analog) reduces steric interference but may weaken binding specificity .
  • The target compound’s 2,5-difluoro substitution balances electronic activation and steric accessibility, enabling efficient diol complexation (e.g., with saccharides) in biomedical applications .

Applications in Drug Discovery: Fluorinated boronic acids exhibit improved bioavailability and target selectivity compared to non-fluorinated analogs. For instance, this compound’s moderate pKa allows stable boronate ester formation with cell-surface glycans, a mechanism explored in anticancer drug delivery . In contrast, (3,5-Difluoropyridin-4-yl)boronic acid shows reduced potency in glioblastoma cell assays, likely due to suboptimal fluorine positioning for membrane transport .

Synthetic Utility :

  • The target compound’s boronic acid group enables participation in Suzuki-Miyaura cross-coupling , a reaction critical for constructing biaryl pharmaceuticals. Its fluorine substituents enhance leaving-group stability during catalysis compared to chloro or methoxy analogs .

生物活性

(2,5-Difluoropyridin-4-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, focusing on enzyme inhibition, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C5_5H4_4BF2_2NO2_2. It features a pyridine ring substituted with two fluorine atoms and a boronic acid functional group. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, making it a valuable scaffold in drug design.

Enzyme Inhibition

Boronic acids, including this compound, have been shown to exhibit enzyme inhibition properties. These compounds can interact with various enzymes, particularly serine proteases, by forming reversible complexes that modulate enzyme activity. This characteristic has been exploited in the design of proteasome inhibitors and anticancer agents.

Table 1: Biological Activity of Boronic Acids

Compound NameIC50 (nM)Target EnzymeReference
This compound4.60Proteasome
Bortezomib7.05Proteasome
Other Boronic Acid DerivativesVariedVarious Enzymes

Case Studies and Research Findings

  • Proteasome Inhibition :
    • A study demonstrated that this compound showed potent inhibition of the proteasome with an IC50 value of 4.60 nM. This suggests its potential as a lead compound for developing new anticancer therapies targeting proteasomal pathways .
  • Mechanism of Action :
    • Research indicates that this compound halts the progression of the cell cycle at the G2/M phase in U266 cells, leading to significant growth inhibition in cancer cells. The mechanism involves the inhibition of key proteolytic pathways necessary for cell cycle progression .
  • Pharmacokinetics :
    • Pharmacokinetic studies conducted in animal models revealed that this compound can be administered intravenously; however, optimization is necessary to enhance its concentration at therapeutic targets .

Therapeutic Applications

The unique properties of this compound make it a promising candidate for various therapeutic applications:

  • Cancer Therapy : Its ability to inhibit proteasomes positions it as a potential therapeutic agent in cancer treatment.
  • Antiviral Activity : Preliminary studies suggest that boronic acids may also exhibit antiviral properties by inhibiting viral proteases, although further research is needed to establish this activity definitively .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,5-Difluoropyridin-4-yl)boronic acid?

  • Methodology : While direct synthesis protocols are not detailed in the literature, analogous pyridinyl boronic acids are typically synthesized via Miyaura borylation. This involves halogenation of the pyridine ring (e.g., bromination at the 4-position) followed by palladium-catalyzed cross-coupling with bis(pinacolato)diboron. Fluorine substituents at the 2- and 5-positions may require careful control of reaction conditions (e.g., temperature, catalyst loading) to avoid competing side reactions due to steric or electronic effects .
  • Key Considerations : Fluorine’s electron-withdrawing nature can slow transmetallation steps in palladium-mediated reactions. Use of PdCl₂(dppf) or SPhos ligands may enhance efficiency .

Q. How can Suzuki-Miyaura coupling be optimized using this boronic acid?

  • Methodology : Screen reaction parameters such as:

  • Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos.
  • Base : K₂CO₃ or CsF for aqueous-organic biphasic systems.
  • Solvent : THF or DME for solubility.
    • Data Insight : Fluorine substituents at the 2- and 5-positions may reduce coupling efficiency compared to para-substituted analogs due to steric hindrance. Ortho-substituted boronic acids exhibit ~30% lower yields in multicomponent reactions compared to meta/para analogs .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodology :

  • NMR : Use ¹¹B NMR to monitor boron speciation (e.g., free boronic acid vs. boroxine). At pH > 10, the ¹¹B signal shifts upfield (~δ 28–30 ppm) due to deprotonation .
  • Mass Spectrometry : MALDI-MS may require derivatization (e.g., with 1,2-ethanediol) to prevent boroxine formation. Derivatized esters yield clear [M+H]⁺ peaks without fragmentation .

Advanced Research Questions

Q. How do fluorine substituents influence reactivity in cross-coupling reactions?

  • Mechanistic Insight :

  • Steric Effects : Fluorine at the 2-position creates steric hindrance, slowing transmetallation.
  • Electronic Effects : Electron-withdrawing fluorines reduce boron’s Lewis acidity, decreasing oxidative addition efficiency.
    • Experimental Validation : Compare coupling rates with non-fluorinated analogs via kinetic studies. DFT calculations can model transition states to quantify electronic effects .

Q. What strategies mitigate boroxine formation during mass spectrometry?

  • Methodology : Derivatize the boronic acid with diols (e.g., pinacol) to form cyclic esters. This stabilizes the boron center and prevents dehydration. For MALDI-MS, use α-cyano-4-hydroxycinnamic acid (CHCA) matrix with 1:10 analyte:matrix ratio to enhance ionization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。